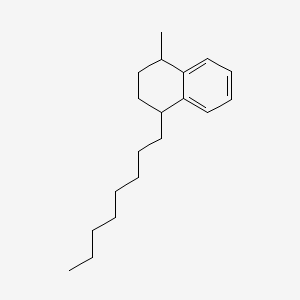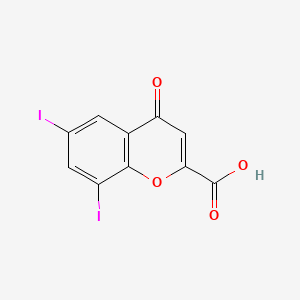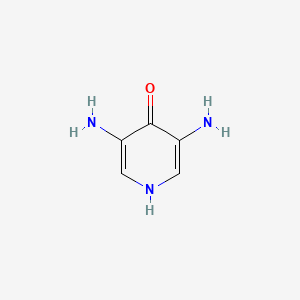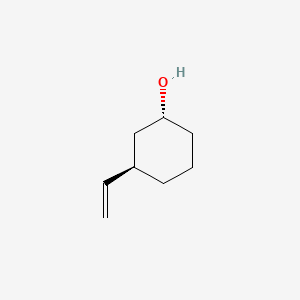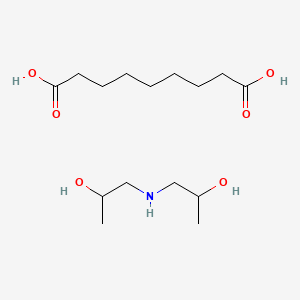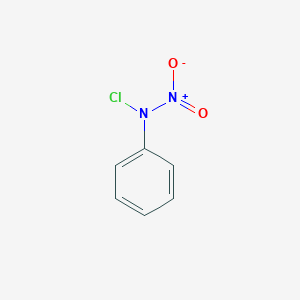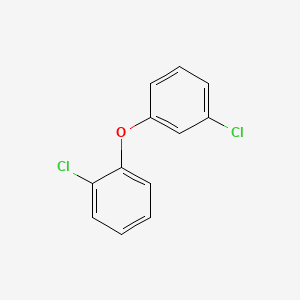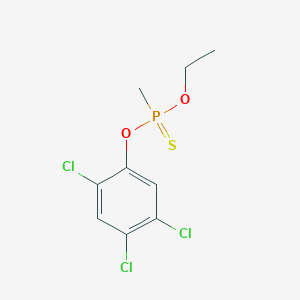
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichorophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester is an organophosphate compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphonothioic acid core with methyl, ethyl, and trichlorophenyl groups attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester typically involves the reaction of phosphonothioic acid derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of phosphonothioic acid with methyl and ethyl alcohols in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through distillation or crystallization techniques to ensure its quality for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into simpler phosphonothioic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonothioic acid derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mecanismo De Acción
The mechanism of action of phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby disrupting normal biochemical processes. This inhibition can lead to various physiological effects, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester
- Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester
Uniqueness
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester is unique due to its specific structural configuration, which includes the trichlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
3070-10-8 |
|---|---|
Fórmula molecular |
C9H10Cl3O2PS |
Peso molecular |
319.6 g/mol |
Nombre IUPAC |
ethoxy-methyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C9H10Cl3O2PS/c1-3-13-15(2,16)14-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3 |
Clave InChI |
MUOCZEBYTDAKIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


